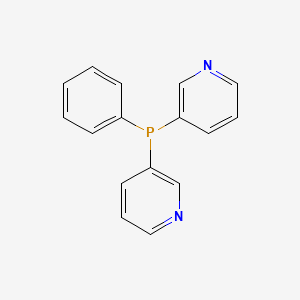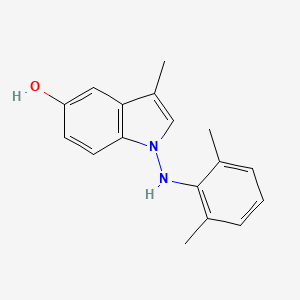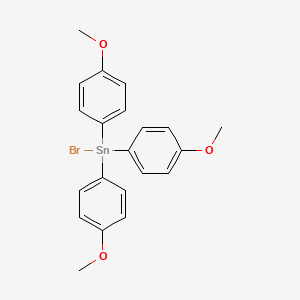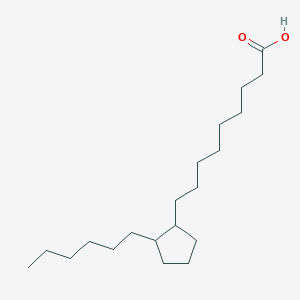![molecular formula C14H16O B14282881 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol CAS No. 137663-79-7](/img/structure/B14282881.png)
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetylene derivative with a suitable alkyl halide, followed by a series of reactions to introduce the methyl and hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using palladium or nickel catalysts, can be employed to improve yields and reduce reaction times. Additionally, continuous flow reactors may be used to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the alkyne group.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated aromatic compounds.
科学的研究の応用
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne and alcohol functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-propen-1-ol: Shares the methyl and propenyl groups but lacks the phenyl and alkyne groups.
4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a similar phenyl and propenyl structure but differs in the ester functional group.
特性
CAS番号 |
137663-79-7 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
2-methyl-4-(4-prop-2-enylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C14H16O/c1-4-5-12-6-8-13(9-7-12)10-11-14(2,3)15/h4,6-9,15H,1,5H2,2-3H3 |
InChIキー |
IOQGBNDGHAQSNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1=CC=C(C=C1)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)







![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)

![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)

